

A Comprehensive Technical Guide to the Natural Occurrence and Sources of Rubidium Carbonate

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Compound of Interest

Compound Name: *Rubidium carbonate*

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Abstract

Rubidium, a rare alkali metal, and its compounds, particularly **rubidium carbonate** (Rb_2CO_3), are of increasing interest in various high-technology fields, including biomedical research and specialty glass manufacturing. This technical guide provides an in-depth exploration of the natural occurrence of rubidium and the primary sources from which **rubidium carbonate** is derived. It details the geological distribution of rubidium-containing minerals and the concentration of rubidium in various brines. Furthermore, this guide presents detailed experimental protocols for the extraction and separation of rubidium from these natural sources, with a focus on the methodologies leading to the production of **rubidium carbonate**. Quantitative data is summarized in structured tables for comparative analysis, and key experimental workflows are visualized using logical diagrams to facilitate a deeper understanding of the processes involved.

Natural Occurrence of Rubidium

Rubidium is a relatively abundant element in the Earth's crust, with an average concentration of approximately 90 parts per million, making it more common than elements like copper and zinc. [1] Despite its relative abundance, rubidium does not form its own distinct minerals. Instead, it is typically found as a substitute for potassium in various minerals due to their similar ionic radii and chemical properties. [2] Rubidium also occurs in trace amounts in seawater and various geothermal and salt lake brines.

Mineral Sources

The primary mineral sources of rubidium are lithium and cesium minerals, where it is recovered as a byproduct.^{[3][4]} The most significant rubidium-bearing minerals include:

- **Lepidolite:** A lithium-rich mica, lepidolite is the main commercial source of rubidium.^[3] Its rubidium content, in the form of rubidium oxide (Rb_2O), typically ranges from 0.3% to 3.5%.^[4]
- **Pollucite:** A cesium-aluminum silicate mineral, pollucite can contain significant quantities of rubidium.^[3]
- **Zinnwaldite:** A lithium-iron mica, zinnwaldite is another notable source of rubidium.^{[3][4]}
- **Carnallite and Leucite:** These potassium-bearing minerals can also contain trace amounts of rubidium.^{[3][4]}

Brine Sources

Rubidium is also found in various aqueous sources, often in conjunction with other valuable elements like lithium and potassium.

- **Seawater:** The average concentration of rubidium in seawater is approximately 120-125 $\mu\text{g/L}$.^[5]
- **Geothermal and Salt Lake Brines:** Certain geothermal and salt lake brines have significantly higher concentrations of rubidium. For instance, brines in the Salar de Atacama in Chile and the Caidam Basin in China are known to contain economically interesting levels of rubidium.^[2] The concentration in these brines can vary widely, from a few milligrams per liter to higher concentrations in specific locations.^[5]

Quantitative Analysis of Rubidium in Natural Sources

The concentration of rubidium varies considerably among different natural sources. The following tables summarize the quantitative data on rubidium content in key minerals and brines.

Table 1: Rubidium Content in Primary Mineral Sources

Mineral	Chemical Formula	Typical Rubidium Oxide (Rb ₂ O) Content (%)
Lepidolite	$K(Li,Al)_3(Al,Si,Rb)_4O_{10}(F,OH)_2$	0.3 - 3.5[4]
Pollucite	$(Cs,Na)_2(Al_2Si_4O_{12}) \cdot 2H_2O$	Often associated with cesium, with significant Rb content[3]
Zinnwaldite	$KLiFeAl(AlSi_3O_{10})(F,OH)_2$	Notable rubidium content[3]
Microcline	$KAlSi_3O_8$	Up to 3.0
Muscovite	$KAl_2(AlSi_3O_{10})(F,OH)_2$	Up to 2.1
Biotite	$K(Mg,Fe)_3(AlSi_3O_{10})(F,OH)_2$	Up to 4.1
Carnallite	$KMgCl_3 \cdot 6H_2O$	Up to 0.2

Table 2: Rubidium Concentration in Various Brine Sources

Brine Source	Location	Rubidium Concentration
Seawater	Global Average	~120 µg/L[5]
Salar de Atacama Brine	Chile	Varies, can be significant[2]
Caidam Basin Brine	China	Varies, can be significant[2]
Geothermal Brines	Various	150 µg/L to several mg/L[5]
Don Juan Pond	McMurdo Dry Valleys	High, exact values vary
East Lake Bonney (35m depth)	McMurdo Dry Valleys	294 µg/L[6]
Mono Lake	Great Basin, USA	1.63×10^3 µg/L[6]
Deadmoose Lake	Saskatchewan, Canada	20.2 µg/L[6]

Sources and Production of Rubidium Carbonate

Rubidium carbonate is not found in nature and is a manufactured product. It is a key intermediate in the production of other rubidium salts and rubidium metal. The primary route to **rubidium carbonate** involves the processing of rubidium-rich minerals, particularly lepidolite, as a byproduct of lithium extraction.^[7]

A historical and significant source of rubidium was a byproduct of potassium production called "Alkarb," a mixture of alkali metal carbonates containing approximately 20-25% **rubidium carbonate**.^[2] Modern industrial production often involves the direct reduction of mixed carbonates derived from lepidolite purification, followed by fractional distillation.^[7] Another key method for producing commercially pure **rubidium carbonate** is the ferrocyanide process.^[2]

Experimental Protocols for Rubidium Extraction and Carbonate Synthesis

The following sections detail methodologies for the extraction of rubidium from its primary sources and its subsequent conversion to **rubidium carbonate**.

Extraction of Rubidium from Lepidolite Slag via Sulfuric Acid Leaching

This protocol is based on the research for extracting rubidium from the waste material (slag) generated during lithium production from lepidolite.^[4]

Objective: To leach rubidium from lepidolite slag using sulfuric acid.

Materials:

- Lepidolite slag (dried and milled)
- Sulfuric acid (H₂SO₄) solutions of varying concentrations (e.g., 1-5 mol/L)
- Deionized water
- Conical flasks
- Constant-temperature magnetic stirrer

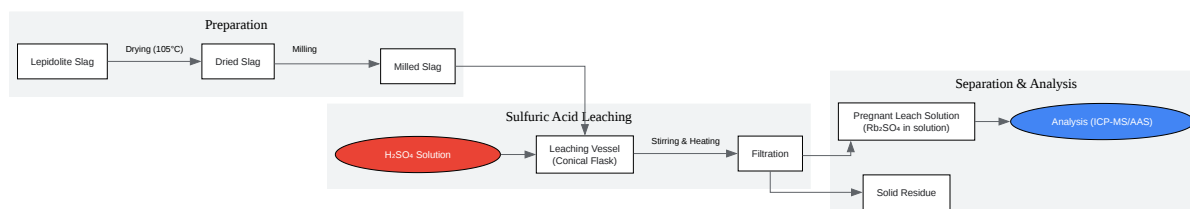
- Filtration apparatus

Procedure:

- Preparation: Dry the lepidolite slag at 105°C for 8 hours and then mill it to a fine powder using a planetary ball mill.
- Leaching:
 - Place a known mass of the dried lepidolite slag (e.g., 6 g) into a conical flask.
 - Add a specific volume of sulfuric acid solution to achieve a desired liquid-to-solid ratio (e.g., 2-10 mL/g).
 - Place the flask on a constant-temperature magnetic stirrer and set the desired temperature (e.g., 25-85°C) and stirring speed (e.g., 480 r/min).
 - Allow the leaching reaction to proceed for a set duration (e.g., 20-140 minutes).
- Separation:
 - After leaching, filter the mixture to separate the pregnant leach solution (containing dissolved rubidium sulfate) from the solid residue.
 - Wash the residue with deionized water and add the washing solution to the filtrate to ensure maximum recovery.
- Analysis:
 - Dilute the final filtrate to a known volume.
 - Analyze the concentration of rubidium in the solution using appropriate analytical techniques, such as inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS), to determine the leaching efficiency.

Optimized Conditions: Research has shown that a rubidium leaching rate of 86.26% can be achieved under the following conditions: a temperature of 85°C, a rotational speed of 480

r/min, a sulfuric acid concentration of 3.53 mol/L, a duration of 91.64 minutes, and a liquid-solid ratio of 5.86.[4]



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Sulfuric Acid Leaching of Lepidolite Slag Workflow

Solvent Extraction of Rubidium from Leach Solution

Following the leaching step, solvent extraction is a common method to selectively separate rubidium from other metal ions in the solution. This protocol is a generalized procedure based on the use of specific extractants like tert-butyl-2-methyl-1,3-dioxolane-4-methanol-bis(2-ethylhexyl) phosphate (t-BAMBP).[2]

Objective: To selectively extract rubidium ions from an aqueous leach solution into an organic phase.

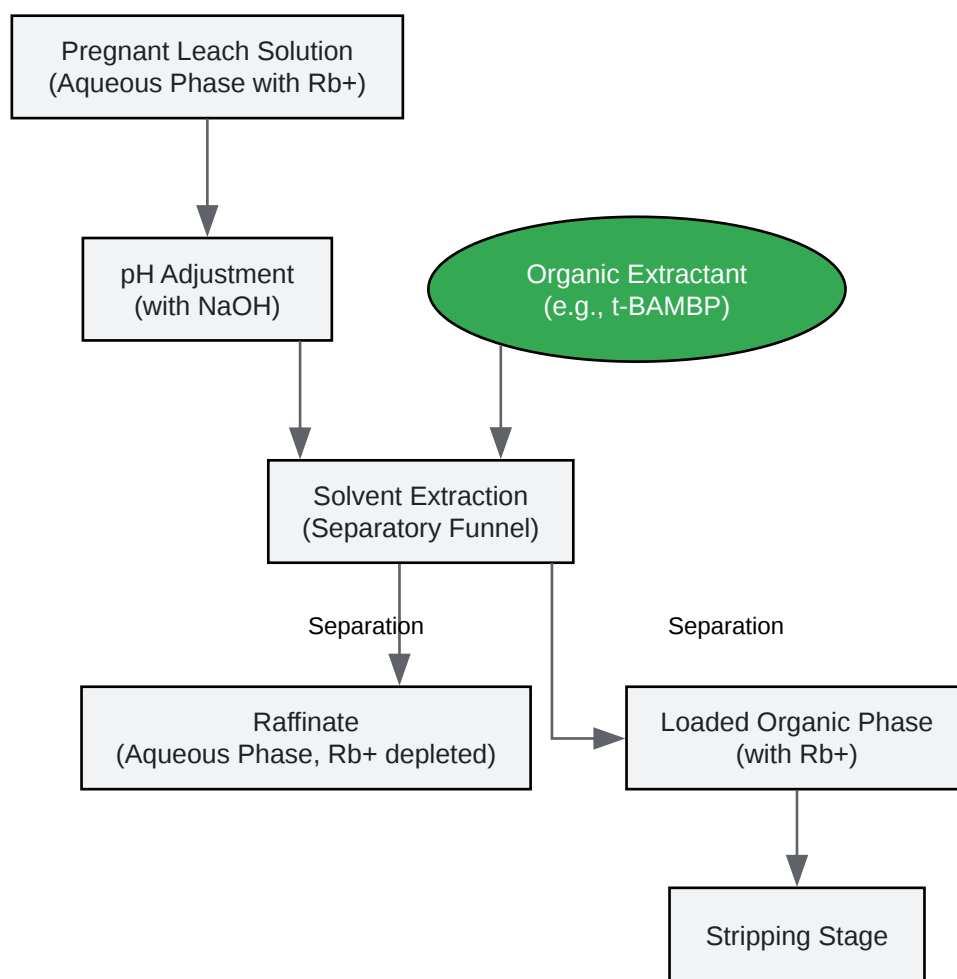
Materials:

- Pregnant leach solution containing rubidium
- Organic extractant (e.g., 0.25 mol/L t-BAMBP in a suitable diluent like kerosene)
- Sodium hydroxide (NaOH) solution (e.g., 40 g/L) for pH adjustment

- Separatory funnels
- Shaker or mixer

Procedure:

- pH Adjustment: Adjust the pH of the pregnant leach solution to the optimal range for the chosen extractant using NaOH solution.
- Extraction:
 - In a separatory funnel, combine the pH-adjusted aqueous solution with the organic extractant solution at a specific organic-to-aqueous phase ratio (O/A ratio), for example, 2:1.
 - Shake the mixture vigorously for a predetermined time (e.g., 2 minutes) to ensure thorough mixing and facilitate the transfer of rubidium ions into the organic phase.
 - Allow the phases to separate.
- Separation:
 - Carefully drain the aqueous phase (raffinate), which is now depleted of rubidium.
 - The organic phase, now loaded with rubidium, is collected for the subsequent stripping step.
- Multi-stage Extraction (Optional): To achieve a higher extraction efficiency, a multi-stage counter-current extraction process can be employed.^[2]
- Analysis: Analyze the rubidium concentration in the raffinate to determine the extraction efficiency.



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Solvent Extraction of Rubidium Workflow

Synthesis of Rubidium Carbonate via the Ferrocyanide Process

The ferrocyanide process is a method for the separation and purification of rubidium, leading to the production of **rubidium carbonate**.^[2] This process relies on the precipitation of rubidium ferrocyanide.

Objective: To precipitate rubidium as rubidium ferrocyanide and subsequently convert it to **rubidium carbonate**.

Materials:

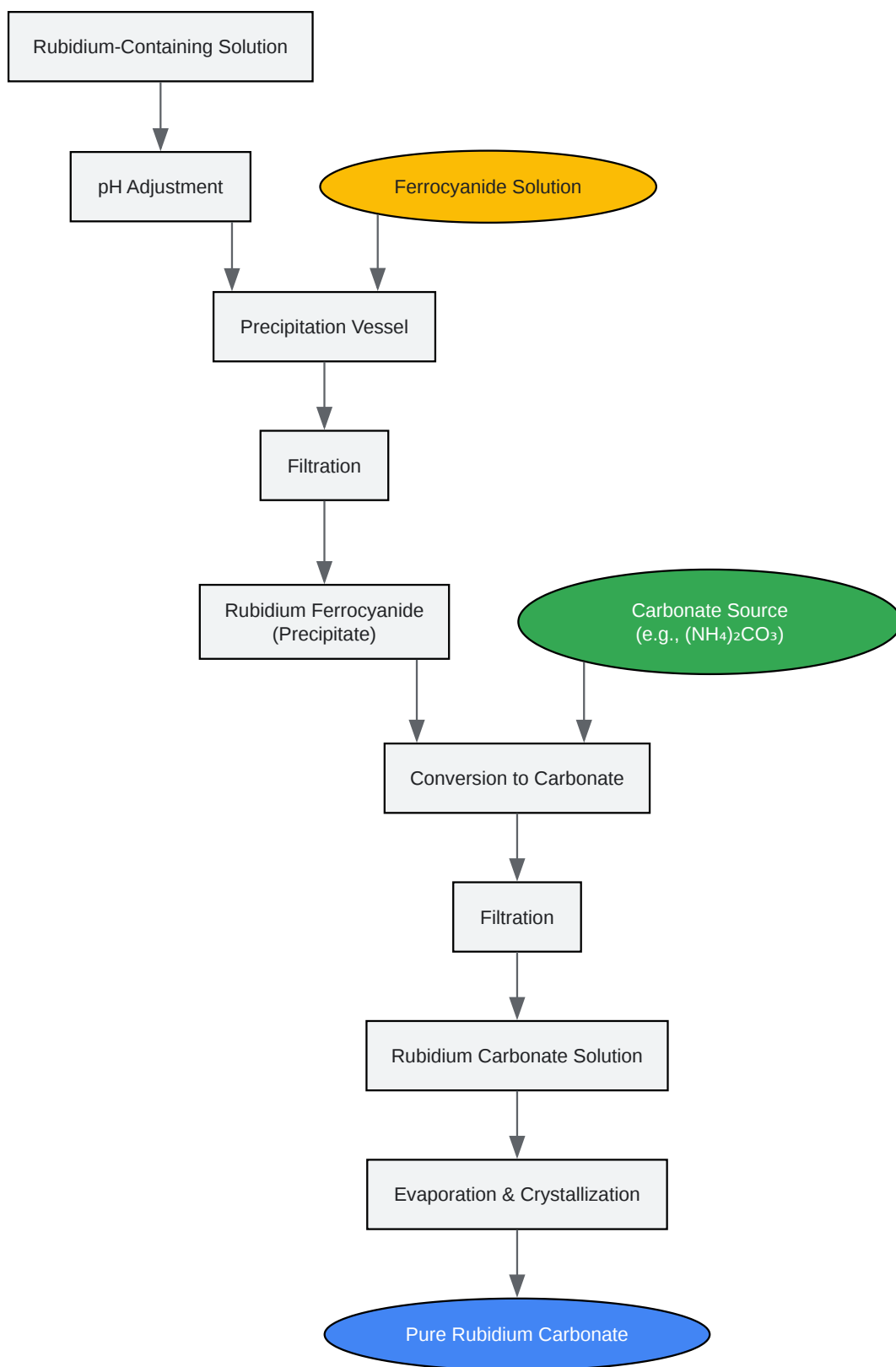
- Rubidium-containing solution (e.g., from the stripping stage of solvent extraction)
- A solution of a ferrocyanide salt (e.g., potassium ferrocyanide, $K_4[Fe(CN)_6]$)
- Reagents for pH adjustment (e.g., hydrochloric acid)
- Reagents for carbonate conversion (e.g., ammonium carbonate)
- Filtration apparatus
- Drying oven

Procedure:

- Precipitation of Rubidium Ferrocyanide:
 - Adjust the pH of the rubidium-containing solution to an optimal level (e.g., pH 7).
 - Add the ferrocyanide solution to the rubidium solution. The molar ratio of ferrocyanide to rubidium and cesium ions is a critical parameter (e.g., a $[Fe(CN)_6]^{4-}/(Rb^+ \text{ and } Cs^+)$ molar ratio of 0.5 has been reported to be effective).[8]
 - Rubidium ferrocyanide will precipitate out of the solution. The reaction is typically carried out at room temperature (25°C).[8]
 - Allow sufficient time for the precipitate to form completely.
- Separation and Washing:
 - Filter the solution to collect the rubidium ferrocyanide precipitate.
 - Wash the precipitate with cold deionized water to remove impurities.
- Conversion to **Rubidium Carbonate**:
 - The exact industrial process for converting the ferrocyanide precipitate to carbonate can vary. One potential laboratory-scale route involves reacting the precipitate with a carbonate source. For instance, treating the rubidium ferrocyanide with ammonium

carbonate could lead to the formation of **rubidium carbonate**, which is soluble, and a precipitate of iron compounds.

- Purification and Isolation:
 - Filter the solution to remove any solid byproducts.
 - The resulting **rubidium carbonate** solution can be concentrated by evaporation.
 - Crystallize the **rubidium carbonate** from the concentrated solution.
 - Dry the crystals in an oven to obtain pure **rubidium carbonate**.



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Ferrocyanide Process for **Rubidium Carbonate** Synthesis

Conclusion

The natural occurrence of rubidium is widespread but diffuse, primarily as a trace element in potassium-bearing minerals and in various brines. The commercial production of **rubidium carbonate** is intrinsically linked to the processing of lithium and cesium ores, particularly lepidolite. The extraction and purification of rubidium require multi-step chemical processes, including acid leaching, solvent extraction, and precipitation methods like the ferrocyanide process. A thorough understanding of these sources and extraction methodologies is crucial for researchers and industry professionals working with rubidium and its compounds, ensuring a stable supply for its growing applications in science and technology.

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